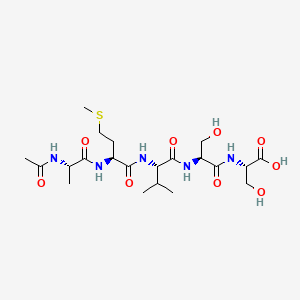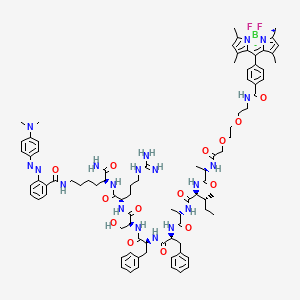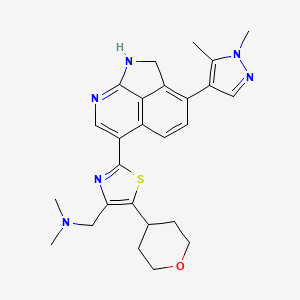
Hpk1-IN-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 42 (Hpk1-IN-42) is a potent and selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Hpk1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Hpk1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various chemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to modulate immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
Hpk1-IN-42 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the downstream signaling pathways involved in immune cell activation and function. Specifically, this compound prevents the phosphorylation of key proteins such as SLP-76, which are essential for T-cell receptor signaling. This leads to enhanced T-cell activation and anti-tumor immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
NDI-101150: A potent and selective HPK1 inhibitor with a differentiated pharmacology profile.
ISM9182A: Exhibits immune modulatory activity and robust anti-tumor effects.
Compound K: Enhances T-cell immune responses and has shown efficacy in combination with anti-PD1 therapy.
Uniqueness of Hpk1-IN-42
This compound is unique due to its high selectivity and potency against HPK1. It has demonstrated significant efficacy in preclinical models, particularly in enhancing T-cell activation and anti-tumor immunity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C26H30N6OS |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
1-[2-[5-(1,5-dimethylpyrazol-4-yl)-2,11-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]-5-(oxan-4-yl)-1,3-thiazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H30N6OS/c1-15-19(13-29-32(15)4)17-5-6-18-21(12-28-25-23(18)20(17)11-27-25)26-30-22(14-31(2)3)24(34-26)16-7-9-33-10-8-16/h5-6,12-13,16H,7-11,14H2,1-4H3,(H,27,28) |
Clé InChI |
WAUOMYMLRFMESV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2=C3CNC4=NC=C(C(=C34)C=C2)C5=NC(=C(S5)C6CCOCC6)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


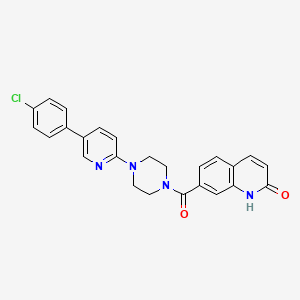
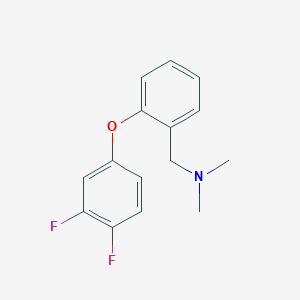

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
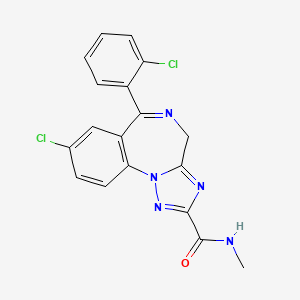
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
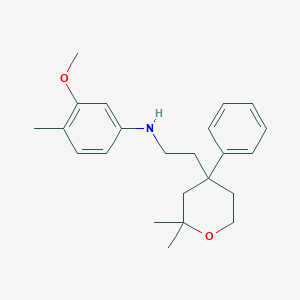
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
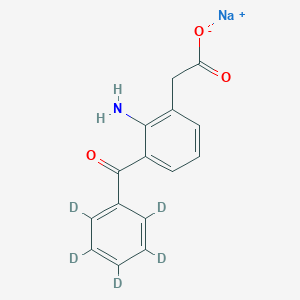
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
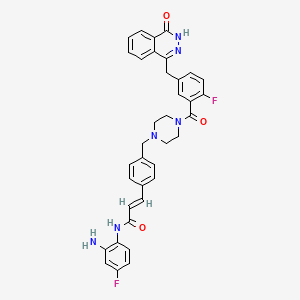
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
